

Crystal Structure of Ethyl 4-nitrocinnamate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethyl 4-nitrocinnamate	
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Abstract

Ethyl 4-nitrocinnamate is a derivative of cinnamic acid characterized by a nitro group at the para position of the phenyl ring and an ethyl ester moiety. This whitepaper provides a comprehensive overview of the available technical data for **Ethyl 4-nitrocinnamate**, with a focus on its chemical and physical properties, synthesis, and characterization. Despite extensive searches of chemical and crystallographic databases, the detailed single-crystal X-ray diffraction data for **Ethyl 4-nitrocinnamate**, including unit cell parameters and specific bond lengths and angles, is not publicly available at the time of this report. Consequently, this document summarizes the existing knowledge and provides a general experimental workflow for its synthesis and characterization.

Introduction

Ethyl 4-nitrocinnamate (E4NC) is a compound of interest in various fields of chemical research. Its structure, featuring an electron-withdrawing nitro group and a conjugated system, makes it a subject for studies in chemical synthesis and reaction kinetics. Understanding its solid-state structure is crucial for predicting its physical properties and reactivity. This guide aims to consolidate the currently available data for E4NC to serve as a resource for researchers.



Physicochemical Properties

A summary of the key quantitative data for **Ethyl 4-nitrocinnamate** is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Property	Value	Reference
Molecular Formula	C11H11NO4	[1][2]
Molecular Weight	221.21 g/mol	[1][2]
Melting Point	138-140 °C	[3][4][5]
Appearance	Light yellow crystalline powder	[6][7]
CAS Number	953-26-4	[1][2]

Synthesis of Ethyl 4-nitrocinnamate

The synthesis of **Ethyl 4-nitrocinnamate** can be achieved through several methods. A common and effective laboratory-scale synthesis is the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of **Ethyl 4-nitrocinnamate** from 4-nitrobenzaldehyde and diethyl malonate.

Materials:

- 4-nitrobenzaldehyde
- · Diethyl malonate
- Piperidine
- Pyridine
- Ethanol
- Hydrochloric acid (HCl)



- Sodium bicarbonate (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)
- Dichloromethane

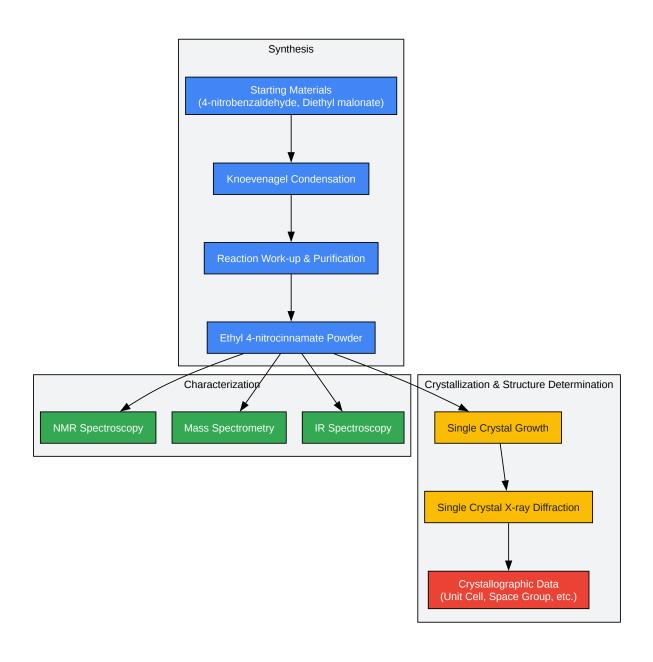
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) in a minimal amount of ethanol.
- Add diethyl malonate (1.2 equivalents) to the solution.
- Add a catalytic amount of piperidine (0.1 equivalents) and a small amount of pyridine.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction mixture with dilute HCl to neutralize the catalyst.
- Extract the product with dichloromethane.
- Wash the organic layer with a saturated solution of NaHCO₃ and then with brine.
- Dry the organic layer over anhydrous MgSO₄ and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from ethanol to yield pure Ethyl 4nitrocinnamate as a light yellow crystalline solid.

Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of **Ethyl 4-nitrocinnamate**, leading to the desired, yet currently unavailable, crystal structure data.





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Caption: General workflow from synthesis to characterization.

Signaling Pathways



A thorough review of the scientific literature did not reveal any established signaling pathways directly associated with **Ethyl 4-nitrocinnamate**. The primary focus of research on this compound has been on its synthesis and chemical reactivity.

Conclusion

While a detailed crystal structure of **Ethyl 4-nitrocinnamate** remains to be publicly reported, this guide provides a consolidated source of its known physicochemical properties and a standard protocol for its synthesis. The provided workflow illustrates the necessary steps to be undertaken to obtain and characterize this compound, which may facilitate future studies, including its crystallographic analysis. Further research is warranted to elucidate the precise solid-state arrangement of **Ethyl 4-nitrocinnamate**, which will be invaluable for its application in materials science and drug development.

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